molecular formula C20H19NO4 B1670795 Dizocilpine maleate CAS No. 77086-22-7

Dizocilpine maleate

Cat. No. B1670795
CAS RN: 77086-22-7
M. Wt: 337.4 g/mol
InChI Key: QLTXKCWMEZIHBJ-BTJKTKAUSA-N
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Description

Molecular Structure Analysis

The molecular formula of Dizocilpine maleate is C20H19NO4 . The average mass is 337.369 Da and the monoisotopic mass is 337.131409 Da .


Physical And Chemical Properties Analysis

Dizocilpine maleate is a solid substance . It is soluble in water . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Neuroprotection

Dizocilpine maleate, also known as MK-801, is known for its neuroprotective effects. It interacts with the NMDA-associated ion channel to prevent calcium flux and block NMDA-induced depolarizations. This property makes it a potent agent against neuron loss caused by excitotoxic insults, such as those induced by NMDA and quinolinic acid .

Anticonvulsant Activity

Discovered in 1982, Dizocilpine maleate has been recognized for its anticonvulsant properties. It acts as a non-competitive blocker of the NMDA receptor, which is crucial in preventing seizures by inhibiting excessive neuronal firing .

Anesthetic Properties

MK-801 possesses anesthetic qualities due to its action on the NMDA receptor. By preventing calcium influx through the open ion channel of the NMDA receptor, it contributes to the anesthetic effect during medical procedures .

Neurotoxicology Research

In neurotoxicology, Dizocilpine maleate serves as a tool to study the NMDA receptor’s role in neurotoxic events. Its ability to act as an open-channel, non-competitive antagonist of the NMDA receptor subtype is valuable in experimental models .

Edema Prevention

Research has shown that preventive treatment with Dizocilpine maleate can attenuate edema in certain medical conditions, highlighting its potential therapeutic application beyond its neurological effects .

Mechanism of Action

Target of Action

Dizocilpine maleate, also known as MK-801, primarily targets the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor . Glutamate is the brain’s primary excitatory neurotransmitter .

Mode of Action

Dizocilpine maleate acts as a non-competitive antagonist of the NMDA receptor . It binds inside the ion channel of the receptor at several binding sites, thus preventing the flow of ions, including calcium (Ca 2+), through the channel . Dizocilpine blocks NMDA receptors in a use- and voltage-dependent manner, since the channel must open for the drug to bind inside it .

Biochemical Pathways

The NMDA receptor is normally blocked with a magnesium ion and requires depolarization of the neuron to remove the magnesium and allow the glutamate to open the channel, causing an influx of calcium, which then leads to subsequent depolarization . By blocking the NMDA receptor, Dizocilpine maleate inhibits this process .

Result of Action

Dizocilpine maleate has potent anti-convulsant properties and probably has dissociative anesthetic properties . It is also associated with a number of negative side effects, including cognitive disruption and psychotic-spectrum reactions . It inhibits the induction of long-term potentiation and has been found to impair the acquisition of difficult learning tasks in rats and primates .

Action Environment

The specific effect of Dizocilpine maleate is influenced by variables including developmental stage, gender, species, strain, and crucially, the administered dose . Therefore, it is imperative to meticulously determine the appropriate dosages and conduct supplementary evaluations for any undesirable outcomes, which could complicate the interpretation of the findings .

Safety and Hazards

Dizocilpine maleate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTXKCWMEZIHBJ-PJGJYSAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77086-21-6 (parent)
Record name Dizocilpine maleate [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2045785
Record name Dizocilpine maleate
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Dizocilpine maleate
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Product Name

Dizocilpine maleate

CAS RN

77086-22-7
Record name MK 801
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Record name Dizocilpine maleate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dizocilpine maleate
Source EPA DSSTox
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Record name (+)-10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-diyldiammonium maleate
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Record name DIZOCILPINE MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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